molecular formula C5H4BrNOS B1297724 3-Bromothiophene-2-carboxamide CAS No. 78031-18-2

3-Bromothiophene-2-carboxamide

Cat. No.: B1297724
CAS No.: 78031-18-2
M. Wt: 206.06 g/mol
InChI Key: KWXUWNXTRUZHNQ-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carboxamide is an organic compound with the molecular formula C5H4BrNOS. It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and a carboxamide group.

Biochemical Analysis

Biochemical Properties

3-Bromothiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of peptide coupling reactions. It is commonly used in Stille cross-coupling conditions to couple resin-bound peptides . The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The nature of these interactions involves the activation of the carboxamide group, which then participates in nucleophilic substitution reactions with amino groups of peptides, leading to the formation of amide bonds.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and transcription factors, leading to alterations in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the overall metabolic flux and levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of this compound are closely linked to its subcellular localization, as this determines its accessibility to target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Coupling Products: Complex thiophene-based structures

Scientific Research Applications

3-Bromothiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromothiophene-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications, particularly in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

3-bromothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXUWNXTRUZHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345592
Record name 3-bromothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78031-18-2
Record name 3-bromothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromothiophene-2-carboxylic acid (63.61 g, 307.2 mmol) was weighed into a 1 L round bottom flask equipped with reflux condenser and the flask was purged with argon. To this flask was added toluene (636.1 mL, 5972 mmol) and thionyl chloride (44.82 mL, 614.4 mmol) at room temperature, and the resulting mixture was stirred for 3 h at 100° C. The reaction mixture was evaporated and the residue was azeotroped with toluene (2×100 mL). The resulting residue was dissolved in tetrahydrofuran (954.1 mL, 11760 mmol) then 10 M ammonia in water (170 mL, 2500 mmol) was added slowly into the solution. The mixture was stirred for 5 h at room temperature. Thin-layer chromatography showed complete reaction. The reaction mixture was rotovaped to remove THF and the solid residue in water was filtered through a glass frit funnel then washed with water and dried under vacuum to give 3-bromothiophene-2-carboxamide as a white solid (33.26 g, 52.5%). LCMS: (FA) ES+ 206.0, 208.0
Quantity
63.61 g
Type
reactant
Reaction Step One
Quantity
636.1 mL
Type
reactant
Reaction Step Two
Quantity
44.82 mL
Type
reactant
Reaction Step Two
Quantity
954.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
170 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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